2-(3-methoxyphenyl)prop-2-en-1-ol
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Overview
Description
2-(3-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2. It is a phenylpropanoid, a class of organic compounds that are biosynthesized by plants. This compound is characterized by the presence of a methoxy group attached to the benzene ring and an allylic alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction of the resulting intermediate to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 2-(3-methoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropanoids depending on the reagents used.
Scientific Research Applications
2-(3-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 2-(3-methoxyphenyl)prop-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of specific enzymes and signaling pathways involved in the inflammatory response. The compound may also interact with antioxidant pathways, neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with the methoxy group in a different position.
2-(4-methoxyphenyl)prop-2-en-1-ol: Another isomer with the methoxy group at the para position.
2-(3,4-dimethoxyphenyl)prop-2-en-1-ol: Contains an additional methoxy group on the benzene ring.
Uniqueness
2-(3-methoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group can significantly affect the compound’s interaction with enzymes and receptors, making it distinct from its isomers.
Properties
CAS No. |
119346-06-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
92 |
Origin of Product |
United States |
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